

A Comprehensive Technical Guide to the Thermochemical Profile of (R)-2-Bromosuccinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Bromosuccinic acid

Cat. No.: B107605

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromosuccinic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents, where enantiomeric purity is paramount to therapeutic efficacy and safety.^{[1][2]} A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is critical for process safety, reaction optimization, and computational modeling of synthetic pathways. This guide provides a comprehensive framework for determining, evaluating, and applying the thermochemical data of **(R)-2-Bromosuccinic acid**. As direct experimental values for this specific enantiomer are not readily available in public literature, this document emphasizes the robust experimental and computational methodologies required to generate this critical data. We present detailed protocols for key analytical techniques, including oxygen bomb calorimetry and Knudsen effusion, alongside a workflow for high-accuracy computational thermochemistry. This guide serves as both a theoretical primer and a practical handbook for researchers aiming to establish a complete and reliable thermochemical profile for this important synthetic intermediate.

Introduction: The Strategic Importance of Thermochemical Data

In pharmaceutical development, the journey from a chiral intermediate like **(R)-2-Bromosuccinic acid** to a final Active Pharmaceutical Ingredient (API) is governed by the principles of thermodynamics. Key thermochemical parameters provide the quantitative foundation for:

- Process Safety and Hazard Analysis: The enthalpy of formation ($\Delta_f H^\circ$) is a direct indicator of a molecule's energetic stability. This data is essential for calculating the heat of reaction ($\Delta_r H^\circ$) for any synthetic step, allowing engineers to design appropriate thermal management systems to prevent runaway reactions.
- Reaction Optimization and Yield Prediction: The Gibbs free energy of reaction ($\Delta_r G^\circ$), derived from enthalpy and entropy, determines the spontaneity and equilibrium position of a chemical process. Accurate data enables the prediction of theoretical yields and the identification of optimal temperature and pressure conditions.
- Computational Modeling and Mechanistic Studies: High-quality thermochemical data serves as a critical benchmark for validating computational models (e.g., Density Functional Theory). These models are used to explore reaction mechanisms, predict the stability of intermediates, and design more efficient synthetic routes.

Given the absence of a complete, published dataset for **(R)-2-Bromosuccinic acid**, this guide provides the necessary protocols to empower research and development teams to generate this data in-house with high confidence.

Foundational Physicochemical and Analogous Thermochemical Data

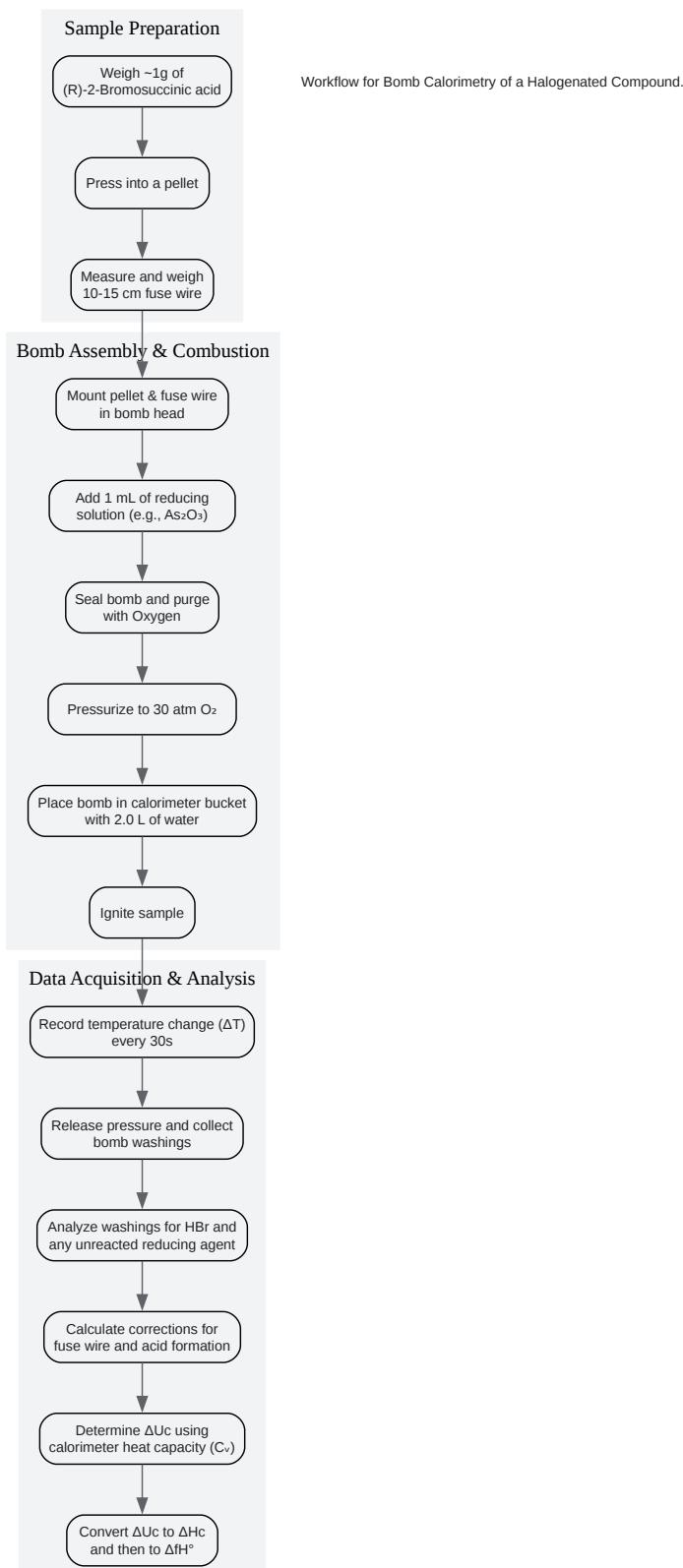
While specific thermochemical data for the target molecule is scarce, we can establish a baseline from its known physical properties and the data of structurally analogous compounds.

Physicochemical Properties of **(R)-2-Bromosuccinic Acid**

Property	Value	Source
Molecular Formula	C ₄ H ₅ BrO ₄	[1]
Molecular Weight	196.98 g/mol	[1]
CAS Number	3972-41-6	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	Not consistently reported; racemic (DL) form melts at 161-163 °C	[3]
Boiling Point	255.1 °C at 760 mmHg (Predicted)	
IUPAC Name	(2R)-2-bromobutanedioic acid	[1]

Thermochemical Data of Analogous Compounds

The thermochemical properties of succinic acid (the parent molecule) and L-aspartic acid (a synthetic precursor) provide a valuable reference point for estimating and validating data for **(R)-2-Bromosuccinic acid**.


Compound	ΔfH°solid (kJ/mol)	S°solid (J/mol·K)	Cp,solid (J/mol·K)	Source
Succinic Acid	-942.9 ± 0.6	149.6	146.9	[4] [5]
L-Aspartic Acid	-955.2 ± 1.3	171.1	155.2	[6]

Experimental Determination of Thermochemical Properties

The generation of reliable thermochemical data hinges on meticulous experimental work. The following sections detail the primary methodologies for determining the key thermodynamic quantities for a halogenated organic solid like **(R)-2-Bromosuccinic acid**.

Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is most accurately derived from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$). For a halogenated compound, this requires a specialized rotating-bomb calorimeter to ensure all products are dissolved into a uniform aqueous phase for analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Bomb Calorimetry of a Halogenated Compound.

- Calibration: Determine the heat capacity (C_v) of the calorimeter system by combusting a certified standard, typically benzoic acid, under identical conditions.[\[7\]](#) Perform at least three calibration runs to ensure reproducibility.
- Sample Preparation:
 - Weigh approximately 0.8–1.1 g of high-purity **(R)-2-Bromosuccinic acid.**[\[8\]](#)
 - Using a pellet press, form the sample into a compact pellet.[\[9\]](#)
 - Measure and weigh a 10-15 cm length of nickel-chromium fuse wire.
- Bomb Assembly:
 - Secure the pellet in the sample cup of the bomb head.
 - Attach the fuse wire to the electrodes, ensuring it makes firm contact with the pellet.[\[9\]](#)
 - Crucial Step for Halogens: Add 1.0 mL of a suitable reducing solution (e.g., arsenious oxide solution) to the bottom of the bomb. This ensures that all elemental bromine formed during combustion is reduced to bromide (Br^-), preventing the formation of mixed halogen oxy-acids.
 - Carefully seal the bomb. Purge with a small amount of oxygen before slowly pressurizing to 30 atm.
- Calorimetry Run:
 - Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.
 - Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (T_0) for several minutes.
 - Ignite the sample. Record the temperature at regular intervals (e.g., every 30 seconds) until a peak temperature is reached and the subsequent cooling trend is established.
- Post-Combustion Analysis:

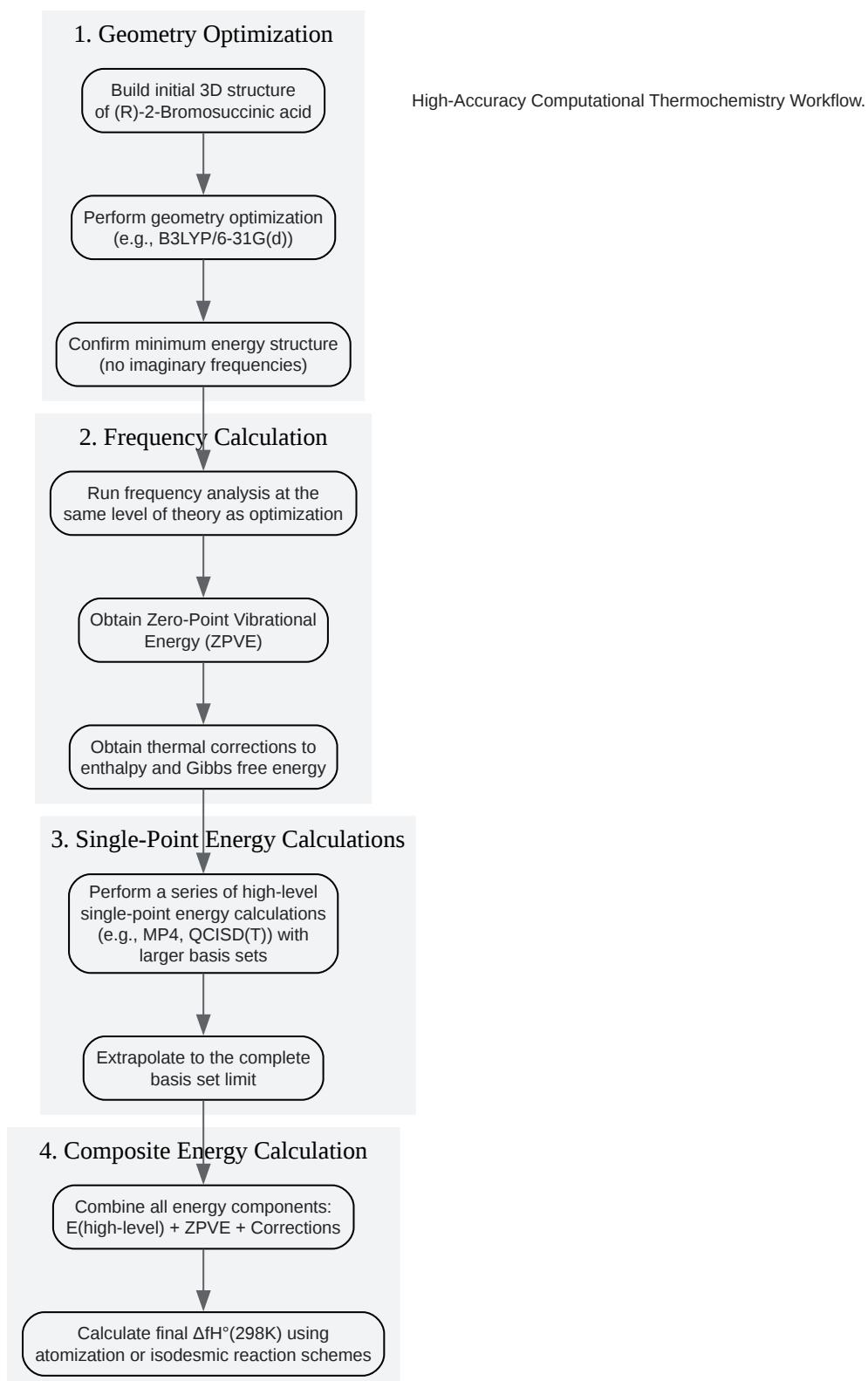
- Slowly release the pressure from the bomb.
- Carefully collect all liquid washings from the bomb interior.
- Analyze the washings to quantify the amount of hydrobromic acid (HBr) formed, typically via titration with standardized NaOH.
- Measure the length of any unburned fuse wire.
- Data Reduction: The raw temperature rise (ΔT) must be corrected for heat exchange with the surroundings, the heat from fuse wire combustion, and the heat of formation of nitric acid (from residual N₂ in the bomb) and hydrobromic acid. The corrected energy change at constant volume (ΔU°) is then converted to the standard enthalpy of combustion (ΔH°). Finally, using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation for **(R)-2-Bromosuccinic acid** is calculated using Hess's Law.[\[10\]](#)

Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is a measure of the energy required for a substance to transition from a solid to a gas. It is vital for determining the gas-phase enthalpy of formation, which is used directly in computational chemistry comparisons. The Knudsen effusion method is ideal for compounds with low vapor pressure.[\[11\]](#)

- Sample Loading: Place a small, accurately weighed mass (1-10 mg) of **(R)-2-Bromosuccinic acid** into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area (A).[\[12\]](#)
- Experiment Setup: Place the cell into a high-vacuum chamber equipped with an ultra-sensitive microbalance.
- Isothermal Measurement: Heat the cell to a constant, known temperature (T) and monitor the mass loss over time (dm/dt) as the sample sublimes and effuses through the orifice.[\[12\]](#)
- Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: $P = (dm/dt) / A * \sqrt{(2\pi RT/M)}$ where R is the gas constant and M is the molar mass.

- Temperature Series: Repeat steps 3 and 4 at several different temperatures to obtain a series of vapor pressure measurements.
- Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.[11][13]


Heat Capacity via Differential Scanning Calorimetry (DSC)

Heat capacity (C_p) measures the amount of heat required to raise the temperature of a substance. It is essential for adjusting enthalpy and entropy values to different temperatures.

- Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.
- Sample Preparation: Accurately weigh 5-10 mg of **(R)-2-Bromosuccinic acid** into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.
- Measurement: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range (e.g., from ambient to just below the melting point).
- Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

Computational Thermochemistry Workflow

Ab initio computational methods provide a powerful, independent means of calculating thermochemical properties. High-accuracy composite methods like the Gaussian-n (Gn) theories are designed to approximate the results of very high-level calculations at a more manageable computational cost.[14]

[Click to download full resolution via product page](#)

Caption: High-Accuracy Computational Thermochemistry Workflow.

- Structure Optimization and Frequency Analysis:
 - Construct the 3D structure of **(R)-2-Bromosuccinic acid** in a molecular editor.
 - Perform a geometry optimization and frequency calculation, typically using a robust DFT functional like B3LYP with a basis set such as 6-31G(d).[15]
 - Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies. The output of this step provides the Zero-Point Vibrational Energy (ZPVE) and initial thermal corrections.[16][17]
- High-Level Single-Point Energies: Using the optimized geometry, perform a series of more computationally expensive single-point energy calculations with higher levels of theory (e.g., MP4, CCSD(T)) and larger basis sets. These steps are automated within composite method keywords like G3 or G4(MP2) in the Gaussian software package.[14]
- Composite Energy Calculation: The Gn method combines the energies from the various levels of theory, adds the ZPVE, and applies empirical higher-level corrections to yield a highly accurate total electronic energy at 0 K (E_0).
- Calculation of Enthalpy of Formation:
 - To calculate Δ_fH° , one must compute the atomization energy. This involves calculating E_0 for the constituent atoms (4x C, 5x H, 4x O, 1x Br) and subtracting their sum from the molecule's E_0 .
 - The calculated atomization energy at 0 K is then converted to an enthalpy of formation at 298.15 K by incorporating the thermal corrections from the frequency calculation and using well-established experimental enthalpies of formation for the gas-phase atoms.[16]

Data Synthesis and Validation

The cornerstone of scientific integrity is the cross-validation of results from independent methods.

- Experiment vs. Computation: The computationally derived gas-phase enthalpy of formation should be compared with the value obtained by combining the experimental solid-phase

enthalpy of formation (from bomb calorimetry) and the experimental enthalpy of sublimation (from Knudsen effusion). Agreement within a few kJ/mol provides high confidence in both results.

- Comparison with Analogs: The final, validated enthalpy of formation for **(R)-2-Bromosuccinic acid** should be logically consistent with that of succinic acid. The substitution of a hydrogen atom with a bromine atom is expected to make the enthalpy of formation less negative (i.e., the molecule is less stable).

By adhering to this self-validating system, researchers can establish a definitive and trustworthy thermochemical dataset for **(R)-2-Bromosuccinic acid**, enabling more robust, safe, and efficient chemical process development.

References

- Hutchens, J.O., Cole, A.G., Robie, R.A., & Stout, J.W. (1963). Heat capacities from 11 to 305 K, entropies, and free energies of formation of L-aspartic acid, L-glutamic acid, and L-glutamine. *J. Biol. Chem.*, 238, 2407-2412. [\[Link\]](#)
- Kokkonen, P. (2004). Thermal Analysis of Aspartic Acid and Its Polymers. *Journal of Thermal Analysis and Calorimetry*, 76, 529-536. [\[Link\]](#)
- Pragolab. Vapor Pressure Analyzer. [\[Link\]](#)
- Wikipedia. Knudsen cell. [\[Link\]](#)
- University of Wisconsin-Madison. Knudsen Effusion. (2022). [\[Link\]](#)
- Barone, G., et al. (2021). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. *Molecules*, 26(16), 4991. [\[Link\]](#)
- Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. [\[Link\]](#)
- NIST Chemistry WebBook. Aspartic acid. [\[Link\]](#)
- Kimura, T., et al. (2004). Side-Chain Conformational Thermodynamics of Aspartic Acid Residue in the Peptides and Achatin-I in Aqueous Solution. *Biophysical Journal*, 86(2), 1124-1135. [\[Link\]](#)
- Curtiss, L. A., & Raghavachari, K. (2002). Gaussian-3 and Related Methods for Accurate Thermochemistry.
- PharmaCompass. The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [\[Link\]](#)
- Cheméo. Chemical Properties of D-Aspartic acid (CAS 1783-96-6). [\[Link\]](#)
- University of Michigan. Bomb Calorimetry. [\[Link\]](#)
- Ochterski, J.W. (2000). Gaussian Thermochemistry Guide. Scribd. [\[Link\]](#)
- Gaussian, Inc. (2000). Thermochemistry in Gaussian. [\[Link\]](#)

- Canada Centre for Inland Waters. (1994).
- Computational Physicist. (2023). Gaussian Tutorial (Lec-7)
- University of Texas at Dallas. HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
- ResearchGate. Chem350: Thermochemistry using Gaussian. [Link]
- Swarthmore College. Expt. 2: Bomb Calorimetry. [Link]
- Scribd. Oxygen Bomb Calorimeter Procedure Guide. [Link]
- Vanderzee, C. E., & Westrum, E. F. (1970). Succinic acid. Heat capacities and thermodynamic properties from 5 to 328 K. An efficient drying procedure. *The Journal of Chemical Thermodynamics*, 2(5), 681-690. [Link]
- Pollard, D. J., & Woodley, J. M. (2007). Synthesis of chiral building blocks for use in drug discovery. *Journal of Pharmacy and Pharmacology*, 59(1), 3-12. [Link]
- de Souza, A. R., et al. (2007). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transition metal ions in N₂ and CO₂ atmospheres. *Journal of the Chilean Chemical Society*, 52(4), 1289-1294. [Link]
- PubChem. Chlorosuccinic acid, (R)-. [Link]
- Britten, J. F., & Lock, C. J. L. (1993). (R)-2-Bromo-1,4-butanedioic acid.
- Argonne National Laboratory. Succinic Acid Enthalpy of Formation.
- Johnson, W. H., & Prosen, E. J. (1974). The enthalpies of combustion and formation of the mono-chlorobenzoic acids. *Journal of Research of the National Bureau of Standards-A. Physics and Chemistry*, 78A(6), 683-689. [Link]
- NIST Chemistry WebBook. Butanedioic acid. [Link]
- Al-Malaika, S., et al. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. *American Journal of Physical Chemistry*, 7(1), 1-13. [Link]
- The Organic Chemistry Tutor. (2017). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. YouTube. [Link]
- Wikipedia. Succinic acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 4. atct.anl.gov [atct.anl.gov]
- 5. Butanedioic acid [webbook.nist.gov]
- 6. Aspartic acid [webbook.nist.gov]
- 7. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Knudsen cell - Wikipedia [en.wikipedia.org]
- 12. pragolab.cz [pragolab.cz]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. gaussian.com [gaussian.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Profile of (R)-2-Bromosuccinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107605#thermochemical-data-of-r-2-bromosuccinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com